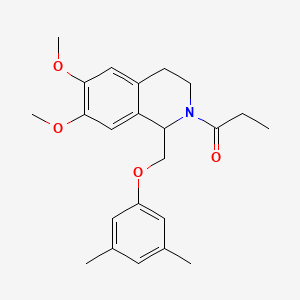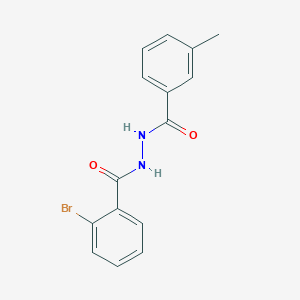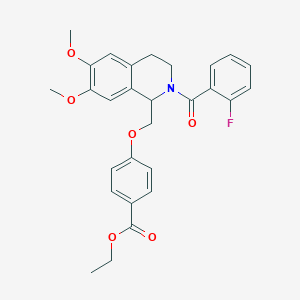
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a chlorophenyl group, and a quinazolinone moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.
Attachment of the Propyl Chain: The next step involves the alkylation of the piperazine intermediate with 1-bromopropane to introduce the propyl chain.
Formation of the Quinazolinone Moiety: The quinazolinone moiety is synthesized separately by reacting anthranilic acid with thiourea under acidic conditions.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the quinazolinone moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Pharmacology: Research focuses on its effects on various biological pathways and its potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-oxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide: Similar structure but with an oxo group instead of a thioxo group.
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
The uniqueness of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C29H31ClN6OS |
|---|---|
分子量 |
547.1 g/mol |
IUPAC 名称 |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide |
InChI |
InChI=1S/C29H31ClN6OS/c30-23-5-3-6-24(19-23)36-17-15-35(16-18-36)14-4-13-31-28(37)22-11-9-21(10-12-22)20-32-27-25-7-1-2-8-26(25)33-29(38)34-27/h1-3,5-12,19H,4,13-18,20H2,(H,31,37)(H2,32,33,34,38) |
InChI 键 |
WJSWBAAIZCPRDY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CNC3=NC(=S)NC4=CC=CC=C43)C5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11213061.png)
![2-(4-chlorophenoxy)-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11213065.png)
![2-[(2-methylbenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11213071.png)
![N-(2-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11213072.png)
![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B11213077.png)
![ethyl 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11213083.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11213090.png)

![Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11213105.png)

![5-amino-N-(4-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11213113.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B11213118.png)
![Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11213124.png)
